Dbco-peg4-dbco

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

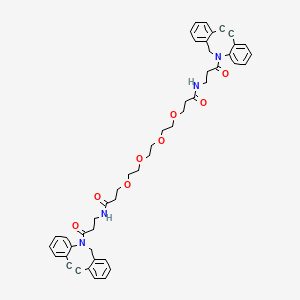

DBCO-PEG4-DBCO is a homobifunctional PEG linker containing two DBCO groups and a hydrophilic PEG spacer arm . DBCO will react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . The hydrophilic PEG spacer arm can increase water solubility and membrane permeability .

Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) . It is synthesized and cross-linked via 4-arm PEG azide . The effects of the ratio of HA-PEG4-DBCO to 4-arm PEG azide on the gelation time, microstructure, surface morphology, equilibrium swelling, and compressive modulus were examined .

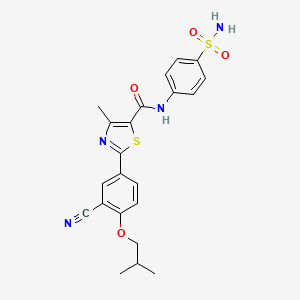

Molecular Structure Analysis

The molecular weight of this compound is 810.95 . It has a chemical formula of C48H50N4O8 .

Chemical Reactions Analysis

This compound is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The Maleimide group reacts with a thiol/sulfhydryl group in a protein, (bio)molecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety .

Physical and Chemical Properties Analysis

This compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Wissenschaftliche Forschungsanwendungen

Protein-Markierung & Vernetzung

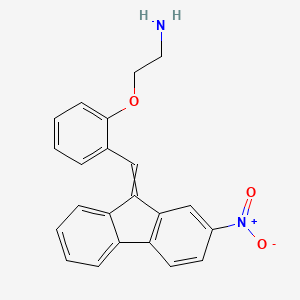

Dbco-peg4-dbco wird als aminreaktiver, heterobifunktioneller Vernetzer bei der Proteinmarkierung und -vernetzung verwendet {svg_1}. Es kann verwendet werden, um eine Vielzahl von aminhaltigen Molekülen wie Proteine, Biomoleküle oder kleine Moleküle zu markieren {svg_2}. Sobald ein Protein oder Biomolekül mit DBCO markiert ist, kann es eine kupferfreie Azid-Alkin-Cycloadditionsreaktion eingehen, um eine stabile Triazolbindung mit einem Azid-markierten Kopplungspartner zu bilden {svg_3}.

Bioorthogonale Chemie

This compound wird in der bioorthogonalen Chemie verwendet {svg_4}. DBCO und Azide reagieren selektiv unter Bildung von Triazolbindungen {svg_5}. Die Spannung im achtgliedrigen Ring ermöglicht die Reaktion mit Azid-modifizierten Molekülen in Abwesenheit von Katalysatoren, wodurch kupferinduzierte Schäden an Zellen oder Proteinen verhindert werden {svg_6}.

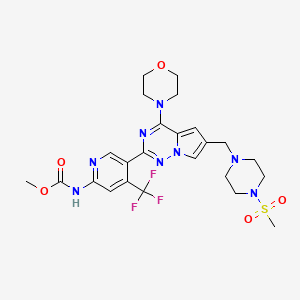

Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs)

This compound ist ein spaltbarer ADC-Linker, der bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird {svg_7}. Es enthält eine DBCO-Gruppe, die eine spannungsförderte Alkin-Azid-Cycloaddition (SPAAC) mit Molekülen durchführen kann, die Azidgruppen enthalten {svg_8}.

Markierung von schwefelhaltigen Molekülen

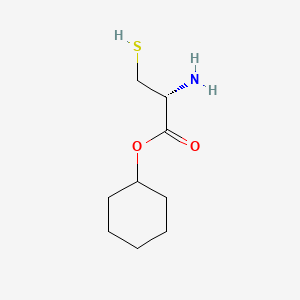

This compound ist ein sulfhydrylreaktiver, heterobifunktioneller Vernetzer {svg_9}. Das thiol/sulfhydrylreaktive Maleimid kann verwendet werden, um eine Vielzahl von schwefelhaltigen Molekülen wie freie Cysteine in Proteinen, Peptiden oder anderen Biomolekülen zu markieren {svg_10}.

DNA/cDNA-Markierung

This compound wird für die zweistufige Markierung von DNA/cDNA empfohlen {svg_11}. Es wird enzymatisch in DNA/cDNA als Ersatz für sein natürliches Gegenstück dTTP eingebaut {svg_12}. Die resultierende DBCO-funktionalisierte DNA/cDNA kann anschließend über eine Cu (I)-freie Klick-Chemie markiert werden {svg_13}.

Immobilisierung von Proteinen auf festen Trägern

This compound wird für die Immobilisierung von Proteinen und Enzymen auf festen Trägern verwendet {svg_14}. Es ermöglicht die Herstellung stabiler, hochspezialisierter Konjugate {svg_15}. Dieser Ansatz ist so optimiert, dass er eine geringe Partikelaggregation und ein hohes Maß an Proteinaktivität nach der Konjugation ergibt {svg_16}.

Wirkmechanismus

Target of Action

The primary targets of DBCO-PEG4-DBCO are azide-bearing compounds or biomolecules . These targets are prevalent in various biological systems and play crucial roles in numerous biochemical processes.

Mode of Action

This compound interacts with its targets through a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction . This reaction involves the formation of a stable triazole linkage between the DBCO groups in the compound and the azide groups in the target biomolecules .

Biochemical Pathways

This bioorthogonal property ensures minimal off-target labeling of macromolecules found in cells or complex cell lysates .

Pharmacokinetics

The hydrophilic PEG spacer arm in this compound increases water solubility and membrane permeability . These properties enhance the bioavailability of the compound, allowing it to effectively reach and react with its targets.

Result of Action

The result of this compound’s action is the formation of diverse bioconjugates . These bioconjugates are formed when a protein, surface, or biomolecule labeled with DBCO undergoes SPAAC to form a stable triazole linkage with an azide-labeled coupling partner .

Action Environment

The efficiency of this compound’s action is influenced by environmental factors such as concentration and temperature . Higher concentrations and temperatures (i.e., 2-37°C) can enhance the efficiency of the SPAAC reaction . Additionally, the compound’s solubility can be improved when first dissolved in a water-miscible organic solvent such as DMSO or DMF before diluting in the final reaction buffer .

Safety and Hazards

Zukünftige Richtungen

DBCO-PEG4-DBCO is a promising tool in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) . Its ability to form stable triazole linkages without a copper catalyst makes it a valuable tool in click chemistry . The hydrophilic PEG spacer arm can increase water solubility and membrane permeability, which could have potential applications in drug delivery .

Biochemische Analyse

Biochemical Properties

Dbco-peg4-dbco plays a crucial role in biochemical reactions by facilitating the formation of stable covalent bonds between biomolecules. It interacts with azide-bearing enzymes, proteins, and other biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This interaction is highly specific and does not interfere with normal biochemical processes, making this compound an ideal reagent for labeling and conjugation applications .

Cellular Effects

This compound influences various cellular processes by enabling the targeted modification of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the attachment of functional groups or probes to specific proteins or nucleic acids. This targeted modification can lead to changes in cellular behavior and function, making this compound a valuable tool in cell biology research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of triazole linkages with azide-bearing biomolecules. This reaction occurs without the need for a copper catalyst, reducing the risk of copper-induced toxicity. The DBCO groups in this compound undergo strain-promoted alkyne-azide cycloaddition, resulting in the formation of stable covalent bonds with azide groups on target molecules. This mechanism allows for precise and efficient labeling of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable when stored under appropriate conditions, but its reactivity may decrease over extended periods. Long-term studies have shown that this compound can maintain its functionality for labeling and conjugation applications, although some degradation may occur over time. The stability and effectiveness of this compound in in vitro and in vivo studies depend on factors such as storage conditions and the specific experimental setup .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal dosages, this compound effectively facilitates the labeling and modification of target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and off-target interactions. It is important to determine the appropriate dosage for each specific application to minimize any negative effects while maximizing the benefits of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying key biomolecules involved in metabolic processes. These modifications can alter the activity of enzymes and other proteins, leading to changes in metabolic pathways and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and membrane permeability, allowing it to reach target sites within cells. The distribution of this compound can affect its localization and accumulation, influencing its overall effectiveness in labeling and conjugation applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for ensuring that this compound interacts with the intended biomolecules and exerts its desired effects within the cell .

Eigenschaften

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H50N4O8/c53-45(49-25-21-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)23-27-57-29-31-59-33-34-60-32-30-58-28-24-46(54)50-26-22-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDMQCKYINAWGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H50N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)